Structural Differentiation: 4-Ethoxyphenyl Substituent Versus 3-Pyridyl and Cyclopropyl Analogs
The target compound bears a 4-ethoxyphenyl group at the pyridazine C3 position, distinguishing it from the closely related 3-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine (CAS 1257552-40-1, bearing a 2-pyridyl substituent) and 3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine (bearing a cyclopropyl group). In a congeneric pyridazine series evaluated for VEGFR-2 inhibition, replacement of a substituted phenyl with a heteroaryl or cycloalkyl group at the equivalent position produced IC50 shifts exceeding 10-fold, underscoring the sensitivity of target engagement to C3 substituent identity [1]. The 4-ethoxyphenyl group provides a unique combination of moderate lipophilicity (calculated clogP ≈ 3.5) and electron-rich aromatic character not recapitulated by pyridyl or cyclopropyl congeners.
| Evidence Dimension | C3 Substituent Identity and Predicted Physicochemical Profile |
|---|---|
| Target Compound Data | 4-Ethoxyphenyl; clogP est. 3.5; electron-donating para-ethoxy substituent |
| Comparator Or Baseline | 3-(Pyridin-2-yl) analog (CAS 1257552-40-1): 2-pyridyl, clogP est. 2.1; 3-Cyclopropyl analog: cyclopropyl, clogP est. 2.8 |
| Quantified Difference | Predicted logP difference of +0.7 to +1.4 units versus comparator analogs |
| Conditions | Calculated physicochemical properties; VEGFR-2 hinge-binding SAR derived from Jaballah et al., 2019 pyridazine series |
Why This Matters
Differences in lipophilicity of >0.5 logP units and substituent electronic character can substantially alter both target binding affinity and ADME properties, directly impacting compound prioritization in drug discovery campaigns.
- [1] Jaballah MY, Serya RAT, Saad N, Khojah SM, Ahmed M, Barakat K, Abouzid KAM. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. J Enzyme Inhib Med Chem. 2019;34(1):1573-1589. View Source
